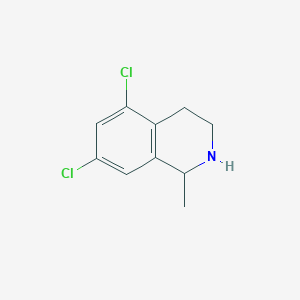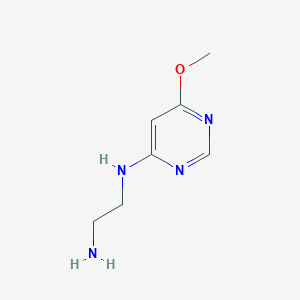
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H12N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 6-methoxypyrimidine-4-carbaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow synthesis methods could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups attached to the amino groups.
Applications De Recherche Scientifique
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme, thereby inhibiting its activity. This mechanism is similar to that of other pyrimidine derivatives used in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(6-methylpyridin-2-yl)ethane-1,2-diamine: Similar structure but with a methyl group instead of a methoxy group.
N1-(quinolin-4-yl)ethane-1,2-diamine: Contains a quinoline ring instead of a pyrimidine ring.
N1-(6,8-difluoroquinolin-4-yl)ethane-1,2-diamine: Contains a difluoroquinoline ring.
Uniqueness
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C7H12N4O |
|---|---|
Poids moléculaire |
168.20 g/mol |
Nom IUPAC |
N'-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N4O/c1-12-7-4-6(9-3-2-8)10-5-11-7/h4-5H,2-3,8H2,1H3,(H,9,10,11) |
Clé InChI |
JWVARELQBLQEOZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC(=C1)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


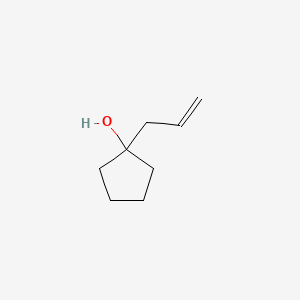
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)
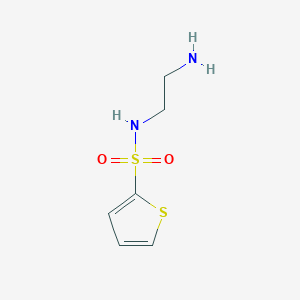
![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
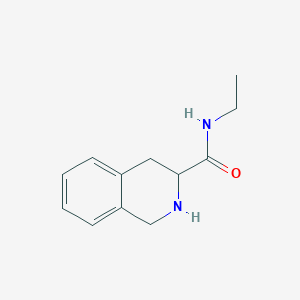
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)
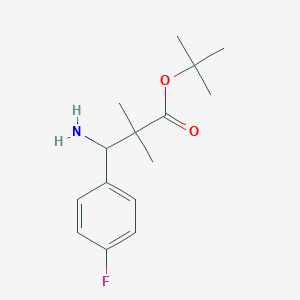
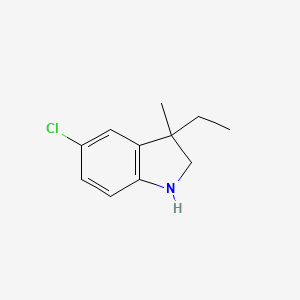
![2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid](/img/structure/B13217090.png)
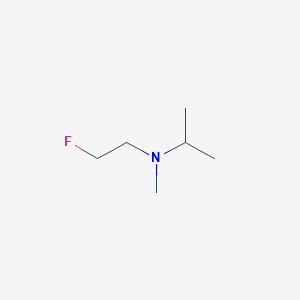
![Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13217105.png)
